![molecular formula C17H13NO4S B11697962 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety, and substituted with hydroxyphenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methylene group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer properties might involve the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, it has been studied for a broader range of applications beyond diabetes treatment, including its potential use in cancer therapy and material science.
Properties
Molecular Formula |
C17H13NO4S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO4S/c1-22-14-8-4-12(5-9-14)18-16(20)15(23-17(18)21)10-11-2-6-13(19)7-3-11/h2-10,19H,1H3/b15-10- |
InChI Key |
NKBOMXJFVLHNIT-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.